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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)methanol

Cat. No.: B1276293

Technical Guide: (5-Bromopyridin-2-yl)methanol

CAS Number: 88139-91-7

Chemical and Physical Properties

(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile
building block in organic synthesis, particularly in the development of pharmaceutical and
agrochemical compounds. Its structure features a pyridine ring substituted with a bromine atom
and a hydroxymethyl group, offering two reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of (5-Bromopyridin-2-yl)methanol
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Property Value Source
CAS Number 88139-91-7 [1][2]
Molecular Formula CeHsBrNO [1]
Molecular Weight 188.02 g/mol [1]
) ) ) Inferred from related
Appearance White to off-white solid
compounds
] ] 34-39 °C (for (6-Bromopyridin-
Melting Point [3]
2-yl)methanol)
N ) 246 °C (for (6-Bromopyridin-2-
Boiling Point [3]
yl)methanol)
Solubility No data available
pKa No data available

Note: Experimental melting and boiling point data for (5-Bromopyridin-2-yl)methanol are not

readily available. The provided values are for the isomeric compound (6-Bromopyridin-2-

yl)methanol and should be considered as estimates.

Table 2: Computed Spectral Data

Data Type

Predicted Values

Source

GC-MS

A spectrum is available on
PubChem.

[1]

Predicted Collision Cross
Section (CCS) values

[M+H]*+: 127.7 A2 [M+Na]*:
140.0 A2 [M-H]~: 131.8 A2

[4]

Synthesis

A definitive, detailed experimental protocol for the synthesis of (5-Bromopyridin-2-

yl)methanol is not widely reported in publicly available literature. However, a plausible and
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commonly employed synthetic route would involve the reduction of the corresponding
carboxylic acid, 5-bromopicolinic acid, or its ester derivative.

Proposed Synthetic Pathway: Reduction of 5-Bromopicolinic Acid

Proposed Synthesis of (5-Bromopyridin-2-yl)methanol

[S-Bromopicolinic AcicD

Reducing Agent
(e.g., LiAIH4, BH3-THF)

(5-Bromopyridin-2-yl)methanol

Click to download full resolution via product page
Caption: Proposed synthesis of (5-Bromopyridin-2-yl)methanol.
General Experimental Protocol (Hypothetical):

e Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
is charged with a solution of 5-bromopicolinic acid in an anhydrous ether solvent, such as
tetrahydrofuran (THF).

e Reduction: The solution is cooled in an ice bath. A solution of a suitable reducing agent, such
as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BHs-THF), in THF
is added dropwise via the dropping funnel.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for several hours until the reaction is complete, as monitored
by thin-layer chromatography (TLC).
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o Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed
by an aqueous solution of a base (e.g., sodium hydroxide).

» Extraction: The resulting suspension is filtered, and the filtrate is extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to yield (5-
Bromopyridin-2-yl)methanol.

Chemical Reactivity and Experimental Protocols

The bromine atom and the hydroxymethyl group on the pyridine ring are the primary sites of
reactivity, allowing for a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation
of a new carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl and
heteroaryl compounds.

Suzuki-Miyaura Cross-Coupling Reaction

Base
(e.g., K2CO3, Cs2CO3)

Aryl/Heteroaryl
Boronic Acid

Pd Catalyst

(5-Bromopyridin-2-yl)methanol (e.g., Pd(PPh3)4)

5-AryI/HeteroaryI-2-pyridinemethanoD

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling of (5-Bromopyridin-2-yl)methanol.
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General Experimental Protocol for Suzuki-Miyaura Coupling:[5][6]

e Setup: To a reaction vessel, add (5-Bromopyridin-2-yl)methanol (1.0 eq.), the desired aryl
or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 eq.), and a base, typically
potassium carbonate (K2COs, 2.0 eq.) or cesium carbonate (Cs2COs, 2.0 eq.).

o Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic
solvent like 1,4-dioxane or toluene and water. The reaction mixture is then thoroughly
degassed by bubbling with an inert gas for 15-20 minutes.

e Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C
and stirred for several hours until the starting material is consumed, as monitored by TLC or
GC-MS.

o Workup: After cooling to room temperature, the reaction mixture is diluted with an organic
solvent and washed with water and brine.

 Purification: The organic layer is dried, concentrated, and the crude product is purified by
column chromatography to afford the desired 5-substituted-2-pyridinemethanol derivative.

Oxidation of the Hydroxymethyl Group

The primary alcohol of (5-Bromopyridin-2-yl)methanol can be oxidized to the corresponding
aldehyde, 5-bromopicolinaldehyde, a valuable intermediate for further synthetic
transformations.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Coupling_of_Methyl_2_Amino_5_bromobenzoate.pdf
https://www.benchchem.com/product/b1276293?utm_src=pdf-body
https://www.benchchem.com/product/b1276293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Oxidation of (5-Bromopyridin-2-yl)methanol

Oxidizing Agent
(e.g., MnO2, PCC, Swern)

(5-Bromopyridin-2-yl)methanol

Oxidation

G-Bromopicolinaldehyde]

Click to download full resolution via product page
Caption: Oxidation of the hydroxymethyl group.
General Experimental Protocol for Oxidation:

e Setup: In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanol in a suitable
anhydrous solvent such as dichloromethane (DCM) or chloroform.

» Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO3z) or pyridinium
chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.

e Monitoring: The progress of the reaction is monitored by TLC.

» Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove
the oxidant. The filtrate is concentrated under reduced pressure.

 Purification: The resulting crude aldehyde can be purified by column chromatography.

Biological Activity

There is limited publicly available information on the specific biological activity or signaling
pathway involvement of (5-Bromopyridin-2-yl)methanol itself. However, the bromopyridine
scaffold is a common feature in many biologically active compounds. Derivatives of this
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molecule could potentially exhibit a range of activities depending on the modifications made at
the bromine and hydroxymethyl positions. For instance, related thiazolo[4,5-b]pyridin-2-ones
have been investigated for their antimicrobial and cytotoxic effects.[7][8]

Safety Information

(5-Bromopyridin-2-yl)methanol is considered hazardous.[9]

e Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin
irritation and serious eye irritation. May cause respiratory irritation.[9]

e Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin
thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective
gloves/eye protection/face protection.

It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed
safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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